1-Bromo-2-chloro-4-fluoro-5-methoxybenzene
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Overview
Description
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to a benzene ring, and it plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic system with an electrophile . The resulting changes can lead to the formation of various derivatives of benzene .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it undergoes. For instance, in free radical bromination, a hydrogen atom at the benzylic position is replaced with a bromine atom . This can result in the formation of a new compound with altered properties .
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene typically involves nucleophilic aromatic substitution reactions. One common method starts with 1-bromo-2-chloro-4-fluorobenzene, which undergoes a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, particularly affecting the halogen substituents.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties
Comparison with Similar Compounds
1-Bromo-2-chloro-4-fluoro-5-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2-chloro-4-methoxybenzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1-Bromo-4-chloro-2-fluorobenzene:
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with different halogen substitution patterns, leading to variations in reactivity and applications
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRYFOVHOADOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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